molecular formula C11H21NO4 B12509213 tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B12509213
M. Wt: 231.29 g/mol
InChI Key: QEHPTNBZJUDZGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate can be synthesized through a multi-step chemical process. One common method involves the reaction of morpholine with chloroformate to form a morpholine-4-carboxylate intermediate. This intermediate is then reacted with a hydroxyethyl compound under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The morpholine ring structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPTNBZJUDZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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